![molecular formula C8H16Cl2N2 B1456356 (1S,4S)-2-シクロプロピル-2,5-ジアザビシクロ[2.2.1]ヘプタン二塩酸塩 CAS No. 942311-13-9](/img/structure/B1456356.png)

(1S,4S)-2-シクロプロピル-2,5-ジアザビシクロ[2.2.1]ヘプタン二塩酸塩

説明

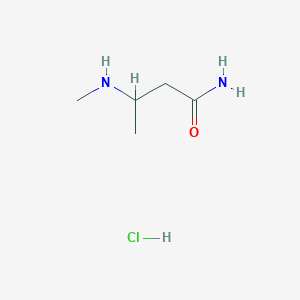

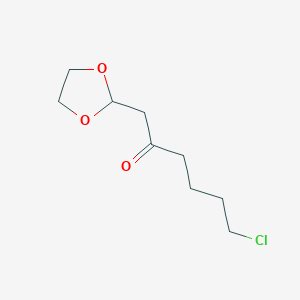

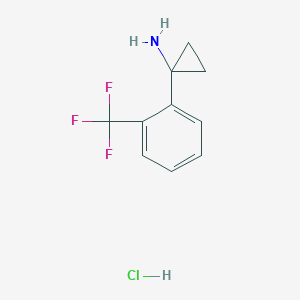

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2 and its molecular weight is 211.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

この化合物は、医薬品化学において広く使用されている剛直なピペラジンホモログとして機能します。その構造は、さまざまな生物学的標的に相互作用できる分子の作成に役立ちます。 たとえば、それはニコチン性アセチルコリン受容体(nAChRs)の リガンドの合成に使用されてきました。これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療のための重要な標的です。

製薬研究

製薬研究では、この化合物のジアザビシクロヘプタン骨格は、アクセスが容易ではありませんが、医薬品開発における可能性のために非常に求められています 。それは、新しいグリコペプチド系抗生物質を作成するために使用でき、改善された抗菌活性を備えた新規化合物の設計および評価のためのプラットフォームを提供します。

不斉触媒

この化合物は、不斉触媒反応で使用される触媒としてジアザビシクロヘプタン誘導体の調製における前駆体として作用できます 。これらの反応は、エナンチオマー的に純粋な医薬品開発において重要な意味を持つキラル物質を製造するために不可欠です。

有機合成

有機合成において、この化合物は、ジヒドロピリミジノン(DHPMs)の合成に使用される多成分化学反応であるビゲリ反応に使用できます 。DHPMsは、カルシウムチャネルモジュレーションや降圧効果など、さまざまな薬理活性を持つ貴重な化合物です。

キラルリガンド合成

それは、キラルジアザビシクリックリガンドの合成のための出発物質として使用できます。 これらのリガンドは、さまざまな触媒および生化学的用途で使用される二銅(II)錯体の調製に適用されます .

複素環化学

薬物発見における窒素含有複素環の重要性は、製薬研究所での複素環合成の頻繁な使用によって強調されています。 この化合物は、新しい治療薬の開発において重要な役割を果たす、さまざまな複素環構造の作成のための汎用性の高い骨格を提供します .

神経薬理学

nAChRsに結合する化合物との構造的類似性から、この化合物は神経薬理学において興味深いものです。 それは、神経障害の治療の開発のためのリード化合物として役立つ可能性のあるアナログや誘導体の開発に使用できます .

エナンチオ選択的合成

この化合物は、中程度のエナンチオ選択性で反応を触媒し、(S)エナンチオマーを優先することがわかりました。 この特性は、立体化学の制御が薬物の有効性と安全のために重要な、医薬品のエナンチオ選択的合成において貴重です .

作用機序

Target of Action

The primary targets of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

Mode of Action

The exact mode of action of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions .

Biochemical Pathways

The specific biochemical pathways affected by (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

Result of Action

The molecular and cellular effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used in the synthesis of chiral diazabicyclic ligands .

生化学分析

Biochemical Properties

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand or catalyst in asymmetric synthesis. It interacts with various enzymes and proteins, facilitating the formation of chiral products. For instance, it can act as a chiral ligand in the preparation of dicopper(II) complexes, which are used in asymmetric catalysis reactions . Additionally, it serves as an organocatalyst in the Biginelli reaction, where it catalyzes the formation of dihydropyrimidinones from aromatic aldehydes, ethyl acetoacetate, and urea .

Cellular Effects

The effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride on cellular processes have been studied in various cell lines. It has demonstrated antiproliferative activity against several tumor cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cells . The compound induces apoptosis in these cells through a caspase-dependent pathway without causing necrosis . This selective induction of apoptosis suggests its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a chiral ligand, forming complexes with metal ions such as copper(II), which are crucial for its catalytic activity . The compound’s ability to induce apoptosis in tumor cells is mediated by its interaction with cellular proteins that regulate the apoptotic pathway, leading to the activation of caspases and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride have been evaluated over time. The compound is stable under standard storage conditions and retains its catalytic activity for extended periods . Long-term studies have shown that its antiproliferative effects on tumor cells persist over time, with no significant degradation observed . These findings highlight its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is involved in metabolic pathways that include interactions with specific enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites These metabolites retain the compound’s antiproliferative properties and contribute to its overall therapeutic effects

Transport and Distribution

The transport and distribution of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. Once inside the cell, the compound accumulates in the cytoplasm and interacts with intracellular targets . Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms, which determine its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its efficacy in catalyzing biochemical reactions and inducing apoptosis in tumor cells.

特性

IUPAC Name |

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H/t6-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJAQUAJOXXJOA-GAGWNIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3CC2CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C[C@@H]3C[C@H]2CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

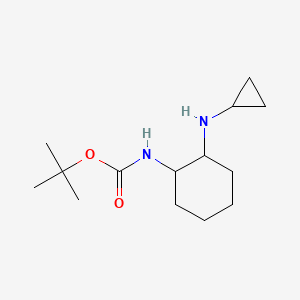

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

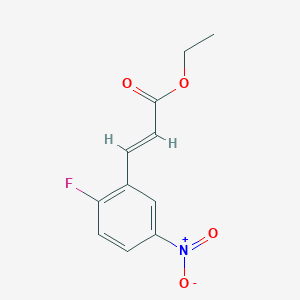

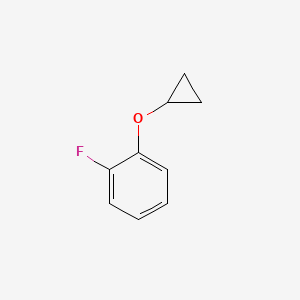

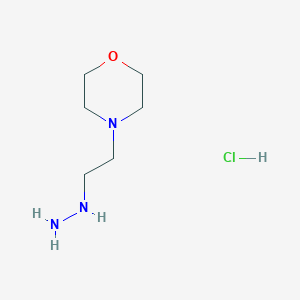

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)

![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)